molecular formula C5H8O3 B1348743 Methyl 2-methoxyacrylate CAS No. 7001-18-5

Methyl 2-methoxyacrylate

Cat. No. B1348743
CAS RN: 7001-18-5
M. Wt: 116.11 g/mol
InChI Key: BTTXESIFAHCXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxyacrylate is a chemical compound with the molecular formula C5H8O312. It is also known by other names such as methyl 2-methoxyprop-2-enoate and 2-Propenoic acid, 2-methoxy-, methyl ester1.



Synthesis Analysis

The synthesis of Methyl 2-methoxyacrylate and its derivatives has been a subject of research. For instance, a study discusses the free radical polymerization of captodative substituted methyl 2-methoxyacrylate (MMOA) carried out in bulk with or without azo initiators at different temperatures3. Another study presents the design and synthesis of phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure for acaricidal activity4.



Molecular Structure Analysis

The molecular weight of Methyl 2-methoxyacrylate is 116.11 g/mol12. The InChI string representation of its structure is InChI=1S/C5H8O3/c1-4(7-2)5(6)8-3/h1H2,2-3H31. The compound has a complexity of 106 and a topological polar surface area of 35.5 Ų1.



Chemical Reactions Analysis

The chemical reactions involving Methyl 2-methoxyacrylate are complex and varied. One study discusses the unique reactions of MMOA, which were reasonably explained by the cleavage of captodative substituted carbon–carbon single bond at head-to-head structure in polymer chain, produced by recombination termination3.



Physical And Chemical Properties Analysis

Methyl 2-methoxyacrylate has a molecular weight of 116.11 g/mol1. It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 31. The exact mass is 116.047344113 g/mol1.


Scientific Research Applications

Acaricidal Activity

  • Scientific Field : Pesticide Chemistry
  • Application Summary : Methyl 2-methoxyacrylate is used in the synthesis of phenyl methoxyacrylates containing a 2-alkenylthiopyrimidine substructure, which have been found to have acaricidal (mite-killing) activity .
  • Methods of Application : The compounds were synthesized and their structures identified using 1H NMR, 13C NMR, and high-resolution mass spectra (HRMS) .
  • Results : One compound, (E)-methyl 2-(2-((2-(3,3-dichloroallylthio)-6-(trifluoromethyl)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate, exhibited significant acaricidal activity against Tetranychus cinnabarinus in greenhouse tests .

Synthesis of Functional Polymers

  • Scientific Field : Polymer Chemistry
  • Application Summary : Methyl 2-methoxyacrylate is used in the synthesis of functional polymers .
  • Methods of Application : The synthesis involves the use of aryloxy-2-hydroxypropyl methacrylate monomer, chloroform, and 2,2′-azobisisobutyronitrile (AIBN) as an initiator .
  • Results : The synthesis of a series of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .

Herbicidal Activity

  • Scientific Field : Agrochemicals
  • Application Summary : Methyl 2-methoxyacrylate is used in the synthesis of β-methoxy acrylate derivatives, which have been found to have herbicidal activity .
  • Methods of Application : The synthesis involves the use of (E)-Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyacrylate .
  • Results : The details of the results are not specified in the source .

Synthesis of Arylamido Methyl Methacrylate Monomer

  • Scientific Field : Polymer Chemistry
  • Application Summary : Methyl 2-methoxyacrylate is used in the synthesis of arylamido methyl methacrylate monomer .
  • Methods of Application : The synthesis involves the use of sodium methacrylate, α-chloroacetamide, NaI, TEBAC as a catalyst, and hydroquinone. The mixture is stirred in acetonitrile at 80°C in a reflux condenser for 30 hours .
  • Results : The details of the results are not specified in the source .

Synthesis of Functional Polymers with Reactive Groups

  • Scientific Field : Polymer Chemistry
  • Application Summary : Methyl 2-methoxyacrylate is used in the synthesis of functional polymers with reactive groups .
  • Methods of Application : The synthesis involves the use of certain monomers and commercial monomers. The functional group is bound to the structure of these monomers to obtain new monomers. These new monomers are then polymerized by chain addition polymerization methods .
  • Results : The synthesis of a series of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .

Synthesis of Reactive Polymers

  • Scientific Field : Polymer Chemistry
  • Application Summary : Methyl 2-methoxyacrylate is used in the synthesis of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
  • Methods of Application : The synthesis involves the use of certain monomers and commercial monomers. The functional group is bound to the structure of these monomers to obtain new monomers. These new monomers are then polymerized by chain addition polymerization methods .
  • Results : The synthesis of a series of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .

Free Radical Polymerization

  • Scientific Field : Polymer Chemistry
  • Application Summary : Methyl 2-methoxyacrylate is used in free radical polymerization .
  • Methods of Application : The polymerization of captodative substituted methyl 2-methoxyacrylate (MMOA) was carried out in bulk with or without azo initiators at 90–130°C .
  • Results : At higher temperatures, bimodal molecular weight distribution polymer was obtained .

Safety And Hazards

Methyl 2-methoxyacrylate is a flammable liquid and vapor. It is harmful if swallowed and in contact with skin. It can cause skin irritation1. Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition6.


Future Directions

The future directions in the research and application of Methyl 2-methoxyacrylate could involve the development of new synthesis methods, exploration of its reactivity in various chemical reactions, and investigation of its potential applications in different fields. However, specific future directions are not mentioned in the retrieved papers.


properties

IUPAC Name

methyl 2-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(7-2)5(6)8-3/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTXESIFAHCXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336862
Record name Methyl 2-methoxyacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxyacrylate

CAS RN

7001-18-5
Record name Methyl 2-methoxyacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methoxyprop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The dimethyl acetal of methyl pyruvate was prepared using methyl pyruvate, trimethyl orthoformate, MeOH and p-toluenesulfonic acid according to the method of Wermuth (Bull. Soc. Chim. France, 732 (1964)). Methyl pyruvate dimethylacetal (50 g) p-toluenesulfonic acid (1.34 g) and hydroquinone (1.90 g) were heated in an oil bath (approx. 150° C.) and MeOH was allowed to distill off slowly (approx. 10 mL). The residue was then distilled to afford the title ester, bp approx. 50° C./20 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
1.9 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-methoxyacrylate
Reactant of Route 2
Methyl 2-methoxyacrylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methoxyacrylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methoxyacrylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methoxyacrylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methoxyacrylate

Citations

For This Compound
24
Citations
M Niwa, H Fujii, H Tanaka - Designed Monomers and Polymers, 2014 - Taylor & Francis
Free radical polymerization of captodative substituted methyl 2-methoxyacrylate (MMOA) was carried out in bulk with or without azo initiators at 90–130 C. At higher temperatures, …
Number of citations: 1 www.tandfonline.com
VS Giri, SK Das, PJ Sankar… - Journal of …, 1992 - Wiley Online Library
… The same compound 5 was obtained in higher yield when 1 was treated with methyl 2-methoxyacrylate 7. Sodium borohydride treatment of S resulted in the cleavage of lactam to yield …
Number of citations: 3 onlinelibrary.wiley.com
HJ Hageman, P Oosterhoff, T Overeem… - Die …, 1985 - Wiley Online Library
… (1) was studied in the presence of methyl 2-methoxyacrylate (9) as a potential model … Of this type of olefins we selected methyl 2-methoxyacrylate (9) (A : Rc = CO,CH,, Rd = OCH,…
Number of citations: 9 onlinelibrary.wiley.com
YL Chiang, JA Russak, N Carrillo… - Helvetica Chimica …, 2012 - Wiley Online Library
… This one-pot synthetic method utilizes in situ generated nitrones bearing gulose-derived chiral auxiliaries for the asymmetric 1,3-dipolar cycloaddition with methyl 2-methoxyacrylate. …
Number of citations: 16 onlinelibrary.wiley.com
H Tanaka, I Sakai, T Ota - Journal of the American Chemical …, 1986 - ACS Publications
… was prepared by using methyl-deuterated methyl 2methoxyacrylate, which was synthesized according to the literature4 except that CD3OD was used instead of CH3OH.The isotopic …
Number of citations: 31 pubs.acs.org
H Tanaka, Y Matsubara, K Kusunoki… - Journal of Polymer …, 2015 - Wiley Online Library
… Methyl 2-methoxyacrylate (MMOA) was prepared according to the previous method 25: bp 58–59 C/13mmHg. 2,2'-Azobis(isobutyronitrile) (AIBN) used as an initiator was purified by …
Number of citations: 8 onlinelibrary.wiley.com
H Tanaka, T Okazaki, Y Tezuka, T Hongo, Y Takahashi - Polymer, 2002 - Elsevier
… Methyl 2-methoxyacrylate (MMOA) was prepared by the reaction of methyl 2,3-dibromopropionate and sodium methoxide according to the literature [13]. Purification of MMOA was …
Number of citations: 16 www.sciencedirect.com
AG Davies, JAA Hawari, B Muggleton… - Journal of the Chemical …, 1981 - pubs.rsc.org
… mixture of tvans- and cis-methyl 2-methoxyacrylate was prepared by adding methanol to methyl propiolate in the presence of tributyltin methoxide.10 …
Number of citations: 16 pubs.rsc.org
AG D'avies, JAA Hawari, B Muggleton, MW Tse - researchgate.net
… mixture of tvans- and cis-methyl 2-methoxyacrylate was prepared by adding methanol to methyl propiolate in the presence of tributyltin methoxide.10 …
Number of citations: 2 www.researchgate.net
T Caronna, S Morrocchi… - Journal of the American …, 1986 - ACS Publications
… Recrystallization of the solid from methanol gave white needles (1.80 g, 40% yield based on methyl 2-methoxyacrylate) of 1. Furthermore, liquid product (1.75 g, 39%) of 1 was also …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.